molecular formula C10H24Cl2OSi2 B099595 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane CAS No. 18132-72-4

1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane

Cat. No.: B099595
CAS No.: 18132-72-4
M. Wt: 287.37 g/mol
InChI Key: OILWIZSTLQQEBD-UHFFFAOYSA-N
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Description

1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane, commonly referred to as 3-CP-TMD, is a highly versatile and widely used chemical compound. It is an organosilicon compound that has been used in a variety of applications, including in the synthesis of polymers, as a precursor for silicone-based materials, and in the production of pharmaceuticals and other products. 3-CP-TMD is a colorless liquid with a low boiling point and a low vapor pressure, making it an ideal choice for a variety of applications.

Scientific Research Applications

Supramolecular Structure Formation

1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane has been utilized in creating novel supramolecular structures. For instance, a study by Zaltariov et al. (2014) demonstrated its use in forming a coordination compound with dicarboxylic acid and copper, leading to a self-assembled, three-dimensional supramolecular structure. This research emphasizes the potential of this compound in developing new materials with unique properties (Zaltariov et al., 2014).

Hybrid Hydrogels Creation

Drăgan et al. (2009) explored the creation of stimuli-responsive hybrid hydrogels using this compound. These hydrogels, featuring organic/siloxane networks, demonstrate the compound's role in developing advanced materials with potential applications in biotechnology and medicine (Drăgan et al., 2009).

Surface Activity and Micelle Formation

The compound has also been studied for its surface activity and ability to form micelles and aggregates in solution. Nistor et al. (2012) characterized a derivative of this compound, revealing its potential in surfactant and micelle research (Nistor et al., 2012).

Polymer Synthesis and Characterization

The compound's derivatives have been used in synthesizing new polymers with specific properties. Belomoina et al. (2010) synthesized halogen-containing polyimides using a derivative, investigating their solubility, thermal stability, and other key properties (Belomoina et al., 2010).

Metal-Organic Frameworks (MOFs)

In the development of MOFs, Vlad et al. (2014) utilized a derivative of this compound. They created a 2D metal–organic framework, showcasing the compound's utility in designing novel materials with potential applications in gas storage and separation (Vlad et al., 2014).

Mechanism of Action

Target of Action

This compound is primarily used as a chemical intermediate , suggesting that it may react with various molecules in a chemical reaction rather than having a specific biological target.

Result of Action

As a chemical intermediate, its primary role is likely in the synthesis of other compounds rather than exerting a direct effect on biological systems .

Biochemical Analysis

Biochemical Properties

1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive chloropropyl groups. These interactions often involve the formation of covalent bonds, leading to the modification of the biomolecules’ structure and function. For instance, the compound can react with amino groups in proteins, resulting in the formation of stable amide bonds .

Cellular Effects

The effects of 1,3-bis(3-chloropropyl)tetramethyldisiloxane on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with cellular proteins can lead to alterations in protein function, which in turn affects cellular processes such as signal transduction and metabolic pathways .

Molecular Mechanism

At the molecular level, 1,3-bis(3-chloropropyl)tetramethyldisiloxane exerts its effects through binding interactions with biomolecules. The reactive chloropropyl groups of the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-bis(3-chloropropyl)tetramethyldisiloxane change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1,3-bis(3-chloropropyl)tetramethyldisiloxane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant alterations in cellular processes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying the activity of key enzymes in metabolic pathways. These interactions can lead to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, 1,3-bis(3-chloropropyl)tetramethyldisiloxane is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its biochemical activity and overall impact on cellular function .

Subcellular Localization

The subcellular localization of 1,3-bis(3-chloropropyl)tetramethyldisiloxane is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular processes. The compound’s activity and function are influenced by its localization within the cell .

Properties

IUPAC Name

3-chloropropyl-[3-chloropropyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24Cl2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILWIZSTLQQEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCl)O[Si](C)(C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066314
Record name Disiloxane, 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyl-
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Molecular Weight

287.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18132-72-4
Record name 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18132-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disiloxane, 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyl-
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Record name Disiloxane, 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane
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Synthesis routes and methods

Procedure details

To a triangular flask of 2 l containing 1200 ml of water was added dropwise 342 g of 3-chloropropylchlorodimethylsilane (hereinafter referred to as "CPCDMSi") in an hour while stirring with a magnetic stirrer at a room temperature. After completion of the addition, the reaction mixture was neutralized with sodium carbonate and then extracted three times with each 500 ml of n-hexane. After drying the n-hexane layer with anhydrous magnesium sulfate, n-hexane was removed under reduced pressure. The obtained residue was distilled under reduced pressure, and then the distillate obtained at 103° C./1.5 mmHg was collected to give 255 g (Yield 89%) of 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane (hereinafter referred to as "BCPSi").
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane in the synthesis of 1,3-Bis(3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of 1,3-Bis(3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane []. The research outlines its conversion to 1,3-bis(3-acetoxypropyl)-1,1,3,3-tetramethyldisiloxane through reaction with potassium acetate. This intermediate is then further processed via methanolysis to yield the final 1,3-Bis(3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane.

Q2: What analytical techniques were employed to characterize this compound and confirm its successful synthesis?

A2: The study employed a combination of Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance spectroscopy (1HNMR), and elemental analysis to characterize this compound and confirm its successful synthesis []. These techniques provide complementary information about the compound's structure and composition.

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